

# Thermodynamic Stability of Carbon Suboxide and Other Oxocarbons: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Carbon oxide*

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## Introduction

Oxocarbons, compounds consisting solely of carbon and oxygen atoms, represent a fascinating and diverse class of molecules with unique chemical and physical properties. Their thermodynamic stability is a critical parameter that governs their existence, reactivity, and potential applications, from esoteric molecules of astrophysical interest to potential building blocks in organic synthesis and materials science. This technical guide provides a comprehensive overview of the thermodynamic stability of carbon suboxide ( $C_3O_2$ ) and other selected oxocarbons, with a focus on quantitative data, experimental methodologies for their determination, and the underlying reaction mechanisms governing their formation and decomposition.

## Thermodynamic Data of Oxocarbons

The thermodynamic stability of a compound is fundamentally described by its standard Gibbs free energy of formation ( $\Delta G_f^\circ$ ), which combines the effects of enthalpy (heat content) and entropy (disorder). A negative  $\Delta G_f^\circ$  indicates that a compound is thermodynamically stable relative to its constituent elements in their standard states. The following tables summarize the available quantitative thermodynamic data for  $C_3O_2$  and other relevant oxocarbons.

Compound	Formula	State	Standard Enthalpy of Formation ( $\Delta H_f^\circ$ ) (kJ/mol)	Standard Molar Entropy (S°) (J/mol·K)	Standard Gibbs Free Energy of Formation ( $\Delta G_f^\circ$ ) (kJ/mol)
Carbon Suboxide	C <sub>3</sub> O <sub>2</sub>	Gas	-93.6[1]	276.1[1]	-109.83[2]
Carbon Suboxide	C <sub>3</sub> O <sub>2</sub>	Liquid	-117.28[2]	181.08[2]	-105.02[2]
Dicarbon Monoxide	C <sub>2</sub> O	Gas	274.5[3]		
Tetracarbon Dioxide	C <sub>4</sub> O <sub>2</sub>				
Pentacarbon Dioxide	C <sub>5</sub> O <sub>2</sub>				
Mellitic Anhydride	C <sub>12</sub> O <sub>9</sub>				
Hexahydroxy benzene	C <sub>12</sub> O <sub>12</sub>				
Trisoxalate					

Note: Blank cells indicate that reliable experimental data is not readily available in the reviewed literature.

## Stability and Decomposition of Key Oxocarbons

### Carbon Suboxide (C<sub>3</sub>O<sub>2</sub>)

Carbon suboxide is a colorless gas with a pungent odor.[1] While it can be stable at room temperature in the dark when purified, it is prone to polymerization.[1] The polymerization is a spontaneous process that results in a red, yellow, or black solid, which is postulated to have a poly( $\alpha$ -pyronic) structure.[1]

The thermal decomposition of  $C_3O_2$  has been studied, with the primary degradation products being carbon monoxide (CO) and dicarbon monoxide ( $C_2O$ ).<sup>[4]</sup>

## Dicarbon Monoxide ( $C_2O$ )

Dicarbon monoxide is a highly reactive molecule.<sup>[3]</sup> It is extremely unstable at room temperature, with a very short half-life.<sup>[3]</sup>

## Other Linear Oxocarbons ( $C_4O_2$ , $C_5O_2$ )

Information on the thermodynamic stability of higher linear oxocarbons like tetracarbon dioxide ( $C_4O_2$ ) and pentacarbon dioxide ( $C_5O_2$ ) is limited.  $C_5O_2$  is reported to be stable at room temperature in solution, but the pure compound polymerizes at temperatures above -90 °C.

## Cyclic Oxocarbons

Mellitic anhydride ( $C_{12}O_9$ ) is a notable example of a stable, complex oxocarbon.<sup>[5]</sup> In contrast, there is very limited information available regarding the thermodynamic stability of hexahydroxybenzene trisoxalate ( $C_{12}O_{12}$ ).<sup>[6][7]</sup>

## Experimental Protocols for Determining Thermodynamic Stability

The determination of thermodynamic properties for unstable or reactive compounds like many oxocarbons requires specialized experimental techniques.

### Bomb Calorimetry

This technique is used to measure the heat of combustion of a substance, from which the standard enthalpy of formation can be calculated. For reactive compounds, the experimental setup requires careful handling to ensure complete and safe combustion.

Generalized Protocol:

- A precisely weighed sample of the substance is placed in a sample holder within a high-pressure vessel known as a "bomb."
- The bomb is sealed and pressurized with a large excess of pure oxygen.

- The bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter).
- The sample is ignited electrically via a fuse wire.
- The temperature change of the water is meticulously measured to calculate the heat released during combustion.
- Corrections are made for the heat of combustion of the fuse wire and the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb).
- The standard enthalpy of formation is then calculated using Hess's Law, combining the experimental heat of combustion with the known standard enthalpies of formation of the combustion products ( $\text{CO}_2$  and  $\text{H}_2\text{O}$ ).

## Knudsen Effusion Mass Spectrometry (KEMS)

KEMS is a powerful technique for measuring the vapor pressure of a substance, from which thermodynamic properties such as the enthalpy of sublimation can be derived. This is particularly useful for low-volatility solids.

Generalized Protocol:

- A small amount of the sample is placed in a Knudsen cell, which is a small, temperature-controlled effusion oven with a very small orifice.
- The cell is heated under high vacuum, causing the sample to sublime or evaporate.
- The effusing vapor forms a molecular beam that is directed into the ion source of a mass spectrometer.
- The mass spectrometer identifies the species in the vapor phase and measures their partial pressures as a function of temperature.
- The Clausius-Clapeyron equation is then used to determine the enthalpy of sublimation from the temperature dependence of the vapor pressure.

## Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of materials.[\[8\]](#)

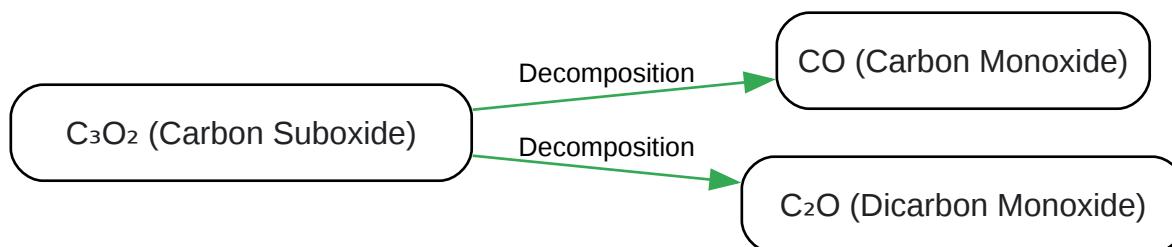
- TGA measures the change in mass of a sample as a function of temperature or time, providing information about decomposition temperatures and the stoichiometry of decomposition reactions.[\[8\]](#)
- DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This allows for the determination of enthalpies of phase transitions (melting, crystallization) and chemical reactions (decomposition).[\[9\]](#)

Generalized Protocol for TGA/DSC:

- A small, accurately weighed sample is placed in a crucible.
- The crucible is placed in the TGA/DSC instrument.
- The sample is heated at a controlled rate in a controlled atmosphere (e.g., inert gas or air).
- The instrument records the mass change (TGA) and/or the differential heat flow (DSC) as a function of temperature.
- The resulting thermograms are analyzed to identify decomposition temperatures, mass losses, and enthalpy changes associated with thermal events.

## Signaling Pathways and Reaction Mechanisms Decomposition of Carbon Suboxide

The decomposition of carbon suboxide can proceed through different pathways depending on the conditions. The primary thermal decomposition route involves the breaking of the C=C bonds to yield carbon monoxide and dicarbon monoxide.



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**Figure 1:** Primary decomposition products of carbon suboxide.

## Polymerization of Carbon Suboxide

The spontaneous polymerization of carbon suboxide is a complex process. A proposed mechanism involves a zwitterionic ketocarbene intermediate.<sup>[10]</sup> This process leads to the formation of a poly( $\alpha$ -pyrone) ladder-like structure.



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**Figure 2:** Proposed high-level mechanism for the polymerization of  $\text{C}_3\text{O}_2$ .

## Conclusion

This technical guide has summarized the current understanding of the thermodynamic stability of carbon suboxide and other selected oxocarbons. While quantitative data for  $\text{C}_3\text{O}_2$  is available, highlighting its marginal stability, information for many other oxocarbons remains sparse, underscoring the challenges in studying these often highly reactive species. The experimental protocols outlined provide a foundation for further research in this area. A deeper understanding of the thermodynamic properties and reaction mechanisms of oxocarbons will be crucial for unlocking their potential in various scientific and technological fields. Further computational and experimental studies are needed to fill the existing gaps in the thermodynamic data for this intriguing class of compounds.

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